molecular formula C13H19NO B2601217 4-(2-Phenylethyl)-1,4-oxazepane CAS No. 2320221-21-2

4-(2-Phenylethyl)-1,4-oxazepane

Cat. No.: B2601217
CAS No.: 2320221-21-2
M. Wt: 205.301
InChI Key: ZQSSGGVCOAEKRI-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)-1,4-oxazepane is an organic compound belonging to the class of heterocyclic amines It features a seven-membered ring containing both nitrogen and oxygen atoms, with a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with an appropriate diol under acidic conditions to form the oxazepane ring. Another approach involves the use of amino alcohols, which undergo cyclization in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as rhodium or iridium complexes can be employed to facilitate the cyclization process. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

    Reduction: Reduction reactions can yield secondary amines or alcohols, depending on the conditions.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted oxazepanes, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

    Medicine: Research has explored its use as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to certain biological targets, while the oxazepane ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Similar in structure but lacks the oxygen atom in the ring.

    2-Phenylethylamine: Contains a simpler structure with no ring formation.

    1,4-Benzoxazepine: Features a benzene ring fused to the oxazepane ring, offering different chemical properties.

Uniqueness

4-(2-Phenylethyl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-phenylethyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSSGGVCOAEKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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